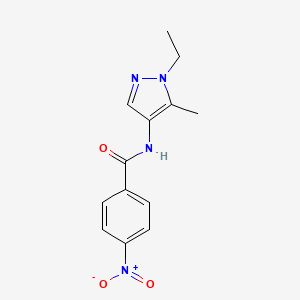
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl and a methyl group, and a benzamide moiety substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Pyrazole oxides.
Scientific Research Applications
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide.
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine.
- N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-1H-imidazol-1-yl)-2-butanamine.
Uniqueness
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide and a pyrazole moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3/c1-3-16-9(2)12(8-14-16)15-13(18)10-4-6-11(7-5-10)17(19)20/h4-8H,3H2,1-2H3,(H,15,18) |
InChI Key |
WYXSMQHFPVOUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















